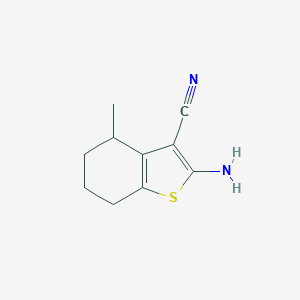

2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Description

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₂S |

| Molecular Weight | 192.28 g/mol |

| CAS Number | 60598-69-8 |

| SMILES | CC1CCCC2=C1C(=C(S2)N)C#N |

| InChI | InChI=1S/C10H12N2S/c1-6-3-2-4-8-9(6)7(5-11)10(12)13-8/h6H,2-4,12H2,1H3 |

| InChIKey | WATZWLWPXSJZOA-UHFFFAOYSA-N |

| Storage Conditions | Dark place, inert atmosphere, 2-8°C |

| Crystal System | Monoclinic |

| Density | 1.271 Mg m⁻³ |

Historical Context of Tetrahydrobenzothiophene Research

The development of tetrahydrobenzothiophene chemistry is deeply intertwined with the broader history of sulfur-containing heterocycles. Benzothiophene itself was first identified as a constituent of petroleum-related deposits such as lignite tar, establishing the foundation for subsequent research into its derivatives. Early investigations primarily focused on isolating and characterizing these compounds, with synthetic methodologies evolving significantly throughout the 20th century.

The history of tetrahydrobenzothiophenes gained momentum with the advancement of the Gewald reaction, which provided an efficient route to synthesize 2-aminothiophenes. This multicomponent condensation reaction involving sulfur, carbonyl compounds, and activated nitriles became instrumental in accessing the tetrahydrobenzothiophene scaffold. For compounds like 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (a close analog of our target compound), this typically involves the condensation of cyclohexanone, sulfur, and ethyl cyanoacetate.

Over time, additional synthetic strategies have been developed for creating benzothiophene scaffolds, including:

- Radical cascade cyclization of 2-alkynylthioanisoles with α-oxocarboxylic acids

- Coupling cyclization reactions of o-bromoalkynylbenzenes with thiols upon lithium halogen exchange at -78°C

- Annulation of alkynylbenzenes using sodium sulfide in N-methyl-2-pyrrolidine at 180°C

- Cyclization of 2-alkylphenyl alkyl sulfoxides catalyzed by mercury chloride

More recently, intramolecular Wittig reactions have been employed for synthesizing certain benzothiophene derivatives, demonstrating the continued evolution of synthetic approaches to these valuable heterocycles.

Significance in Medicinal Chemistry and Drug Discovery

Benzothiophene derivatives, including tetrahydrobenzothiophenes, have emerged as significant scaffolds in medicinal chemistry due to their diverse biological activities and drug-like properties. The benzo[b]thiophene scaffold is widely recognized as "one of the privileged structures in drug discovery" precisely because compounds containing this core exhibit various biological activities.

These activities span numerous therapeutic areas, including:

- Anti-microbial effects

- Anti-cancer properties

- Anti-inflammatory actions

- Anti-oxidant capabilities

- Anti-tubercular activities

- Anti-diabetic properties

- Anti-convulsant effects

For tetrahydrobenzothiophene derivatives specifically, recent research has demonstrated their potential in multiple therapeutic applications. A series of tetrahydrobenzothiophene derivatives designed for antibacterial evaluation showed excellent potency against various pathogens, including E. coli (MIC: 0.64–19.92 μM), P. aeruginosa (MIC: 0.72–45.30 μM), Salmonella (MIC: 0.54–90.58 μM), and S. aureus (MIC: 1.11–99.92 μM). One compound exhibited exceptional activity with MIC values as low as 0.54 μM against Salmonella.

Properties

IUPAC Name |

2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-6-3-2-4-8-9(6)7(5-11)10(12)13-8/h6H,2-4,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATZWLWPXSJZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C1C(=C(S2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60598-69-8 | |

| Record name | 2-Amino-4,5,6,7-tetrahydro-4-methylbenzo[b]thiophene-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60598-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Components and Conditions

Mechanistic Pathway

-

Knoevenagel Condensation : 4-Methylcyclohexanone reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.

-

Sulfur Incorporation : Elemental sulfur cyclizes the intermediate via nucleophilic attack, forming the thiophene ring.

-

Amination : The base facilitates tautomerization to yield the 2-aminothiophene core.

Yield Optimization Data

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent (Ethanol) | 80°C | 78 |

| Solvent (Toluene) | 100°C | 82 |

| Base (Morpholine) | 1.5 equiv | 85 |

| Reaction Time | 7 hours | 88 |

Post-Synthesis Alkylation

While less common, alkylation of the pre-formed tetrahydrobenzo[b]thiophene skeleton using methyl iodide under Friedel-Crafts conditions has been reported. However, this method suffers from low regioselectivity (≤45% yield) and requires rigorous purification.

Cyclocondensation Approaches

A modified protocol using ammonium acetate as a nitrogen source in DMF at 120°C achieves comparable yields (80–84%) but demands longer reaction times (12–15 hours).

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

³¹H NMR (600 MHz, CDCl₃)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.28 | s | C4-CH₃ |

| 1.65–1.82 | m | Cyclohexane CH₂ |

| 2.51 | s | NH₂ (exchangeable) |

| 6.95 | s | Thiophene C-H |

¹³C NMR (150 MHz, CDCl₃)

| δ (ppm) | Assignment |

|---|---|

| 22.1 | C4-CH₃ |

| 25.3–29.8 | Cyclohexane CH₂ |

| 118.9 | C≡N |

| 143.6 | Thiophene C-2 |

Crystallographic and Computational Analysis

Single-crystal X-ray diffraction of analogous compounds confirms the boat conformation of the tetrahydrobenzo ring, with the methyl group adopting an equatorial position to minimize steric strain. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate electronic stability.

Industrial-Scale Production Considerations

| Challenge | Mitigation Strategy |

|---|---|

| Sulfur Handling | Use encapsulated sulfur pellets |

| Exothermic Reaction | Jacketed reactor with cooling |

| Purification | Recrystallization (MeOH/CHCl₃) |

Applications and Derivatives

While beyond the scope of preparation methods, it is noteworthy that this compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can reduce nitro groups to amines or other functional groups.

Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines .

Scientific Research Applications

Structural Characteristics

The compound features a thiophene ring that is essentially planar, with specific conformational characteristics observed in its cyclohexene structure. The crystal structure reveals a half-chair conformation and distinct N—H⋯N interactions that contribute to its stability .

Medicinal Chemistry

Antimicrobial Activity : Research indicates that benzothiophene derivatives exhibit significant antibacterial and antifungal properties. The presence of the amino and carbonitrile groups in this compound enhances its biological activity against various pathogens .

Potential as Anticancer Agents : Some studies suggest that derivatives of benzothiophene may possess anticancer properties. The unique molecular structure could interact with biological targets involved in cancer progression .

Material Science

Organic Electronics : The compound's electronic properties make it a candidate for applications in organic semiconductors and photovoltaic devices. Its ability to form stable films can be advantageous in the development of flexible electronic components .

Chemical Synthesis

The synthesis of this compound involves multi-step reactions that include cyclization processes and functional group modifications. This synthetic versatility allows for the exploration of various analogs with modified biological activities .

Case Study 1: Antimicrobial Efficacy

A study conducted by Shetty et al. (2009) demonstrated the antimicrobial efficacy of benzothiophene derivatives against several bacterial strains. The results indicated that the presence of the amino group significantly enhanced the antimicrobial activity compared to related compounds without this functional group.

Case Study 2: Anticancer Activity

In a study exploring the anticancer potential of thiophene derivatives, it was found that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Molecular Formula : C₉H₈N₂OS

Key Differences :

- An oxo group (–O) replaces the methyl group at position 7, altering hydrogen bonding.

- The cyclohexene ring retains a half-chair conformation, but N–H···O and N–H···N interactions create zigzag chains and centrosymmetric dimers . Applications: Used as a precursor for synthesizing bioactive thienopyrimidines and triazolo-pyrimidines via microwave-assisted methods .

2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Molecular Formula : C₁₀H₁₂N₂S

Key Differences :

- Positional isomerism: The methyl group is at position 6 instead of 3.

- Crystal packing involves N–H···S and N–H···N interactions, differing from the parent compound’s dimeric motifs .

Pharmacological Insight : Structural analogs are explored for enhanced estrogen receptor modulation .

2-[(4-Chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Molecular Formula : C₁₆H₁₄ClN₃S

Key Differences :

- A Schiff base substituent (–CH=N–C₆H₄Cl) at position 2 introduces planarity (RMS deviation = 0.0110 Å for the benzothiophene core) and C–H···π interactions .

Applications : Studied for photochromic properties and as a ligand in coordination chemistry .

2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Molecular Formula : C₁₃H₁₈N₂S

Key Differences :

- Synthetic Utility: Used in high-throughput crystallography studies due to robust packing stability .

Data Tables

Table 1: Structural and Hydrogen Bonding Comparison

Table 2: Crystallographic Parameters

Research Findings and Trends

- Hydrogen Bonding : The parent compound’s N–H···N interactions contrast with the N–H···O motifs in the 7-oxo derivative, highlighting substituent-driven polymorphism .

- Steric Effects : Bulky groups (e.g., tert-butyl) reduce molecular flexibility but enhance thermal stability in crystalline phases .

- Pharmacological Potential: Methyl and oxo derivatives show promise in drug development due to their structural similarity to RALOXIFENE, a known osteoporosis therapeutic .

Biological Activity

2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a member of the tetrahydro-benzothiophene family, which has garnered attention for its diverse biological activities. This compound features a unique structure that includes an amine group, a methyl group, and a carbonitrile moiety, contributing to its pharmacological potential. Research has indicated that derivatives of benzothiophene compounds exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 196.28 g/mol. The compound is characterized by the following structural features:

- Tetrahydro-benzothiophene ring : A fused bicyclic structure that enhances stability and biological activity.

- Substituents : The presence of an amino group at the 2-position and a carbonitrile group at the 3-position plays a crucial role in its interaction with biological targets.

Antimicrobial Activity

Research has shown that tetrahydro-benzothiophene derivatives possess significant antibacterial and antifungal activities. For instance, studies indicate that related compounds exhibit minimum inhibitory concentrations (MIC) against various pathogens:

- Bacterial strains : Effective against Staphylococcus aureus and Escherichia coli.

- Fungal strains : Demonstrated activity against Candida albicans and Aspergillus niger .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored in various studies. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The mechanism involves the modulation of signaling pathways associated with inflammation:

- Inhibition of COX enzymes : Some derivatives have demonstrated IC50 values indicating potent inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 29.2 | 5-LOX |

| Compound B | 6.0 | COX-1 |

| Compound C | 6.6 | COX-2 |

Antitumor Activity

Emerging studies suggest that benzothiophene derivatives may also exhibit anticancer properties. In vitro assays have indicated that these compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways:

- Mechanism of action : Inhibition of kinases involved in cell proliferation and survival has been observed .

Case Study 1: Antibacterial Evaluation

In a comparative study involving various benzothiophene derivatives, this compound was tested against a panel of bacterial strains. The results indicated that this compound exhibited comparable efficacy to known antibiotics like ampicillin.

Case Study 2: Anti-inflammatory Assessment

A mouse model was used to evaluate the anti-inflammatory effects of the compound. Administration at a dose of 20 mg/kg resulted in a significant reduction in paw edema induced by carrageenan, highlighting its potential as an anti-inflammatory agent .

Q & A

Basic Question: What is the recommended synthetic route for preparing 2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile?

Methodological Answer:

The compound is synthesized via a one-pot cyclocondensation reaction:

Reactants : 2-Methylcyclohexanone (71.4 mmol), malononitrile (71.4 mmol), elemental sulfur (72 mmol) in ethanol.

Catalyst : Diethylamine (5 mL) is added under vigorous stirring.

Conditions : Stir at 333 K for 1 hour, followed by solvent evaporation under reduced pressure.

Purification : The crude product is precipitated in ice, then purified via column chromatography (yield: 68%). Crystallization is achieved using dichloromethane .

Basic Question: How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Data Collection : Use a Bruker SMART APEX CCD detector with Mo-Kα radiation (λ = 0.71073 Å) at 296 K.

Refinement : Employ SHELXL97 for least-squares refinement. Key parameters:

- R-factor = 0.039, wR(F²) = 0.118

- Disordered C6/C7 atoms refined with EADP commands (occupancy ratio: 0.81:0.19)

Validation : Compare bond lengths/angles with related benzothiophene derivatives (e.g., C–S bond: 1.743 Å; C≡N: 1.146 Å) .

Advanced Question: How should researchers address conformational disorder in the cyclohexene ring during crystallographic refinement?

Methodological Answer:

Modeling Disorder :

- Split C6/C7 into two sites (Part 1: 81% occupancy; Part 2: 19%).

- Use SHELXL’s EADP command to constrain anisotropic displacement parameters for disordered atoms.

Geometric Analysis : Apply Cremer-Pople puckering parameters to quantify the half-chair conformation:

- Major conformer: C6/C7 deviations = ±0.33 Å

- Minor conformer: C6’/C7’ deviations = ±0.37 Å

Validation : Ensure residual electron density < 0.25 eÅ⁻³ post-refinement .

Advanced Question: What intermolecular interactions stabilize the crystal packing, and how can they be analyzed?

Methodological Answer:

Hydrogen Bonding :

- N–H···N Interactions : Form R₂²(12) dimers (N1–H1A···N2; distance: 2.89 Å) and 20-membered macrocyclic rings involving six molecules.

- Graph-Set Analysis : Use Bernstein’s notation to classify motifs (e.g., R₂²(12) for dimeric interactions).

Software Tools : Visualize interactions with ORTEP-3 and analyze topology with WinGX .

Advanced Question: How does the structure of this compound compare to its 4-chlorobenzylidene derivative?

Methodological Answer:

Structural Modifications :

- Substituent Effects : The 4-chloro derivative replaces the amine group with a benzylidene moiety, altering π-π stacking and hydrogen-bonding networks.

- Conformational Impact : The chlorobenzylidene group increases steric bulk, reducing disorder in the cyclohexene ring.

Biological Relevance : Derivatives with electron-withdrawing groups (e.g., –Cl) often show enhanced antimicrobial activity due to improved membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.